5-Bromo-6-fluorobenzo[d]thiazole-2-thiol
Overview
Description
5-Bromo-6-fluorobenzo[d]thiazole-2-thiol is a chemical compound with the molecular formula C7H3BrFNS2 . It has a molecular weight of 264.14 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrFNS2/c8-3-1-5-6 (2-4 (3)9)12-7 (11)10-5/h1-2H, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Antimicrobial and Antioxidant Activities
Compounds related to "5-Bromo-6-fluorobenzo[d]thiazole-2-thiol" have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. For instance, derivatives containing triazole, thiadiazole, and oxadiazole rings have shown notable ABTS scavenging activities and effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential in therapeutic applications (Menteşe, Ülker, & Kahveci, 2015).
Fluorescence Applications
Certain benzothiazole derivatives have demonstrated excellent fluorescence properties, making them suitable as sensitive thiol detection and quantitation reagents. These compounds have potential applications in bio-sciences for protein labeling, offering highly fluorescent protein bioconjugates (Nair & Rajasekharan, 2004).
Anticancer Activity
Research on benzothiazole derivatives has identified their promising anticancer activities. New benzothiazole acylhydrazones, in particular, have been synthesized and evaluated for their probable anticancer activity, showcasing their potential in cancer treatment (Osmaniye et al., 2018).
Antiproliferative Activity
Studies have also revealed the antiproliferative activities of benzothiazole and thiazole derivatives against various cancer cell lines, indicating their significance in developing novel anticancer agents (Narayana, Raj, & Sarojini, 2010).
Anticonvulsant Agents
Furthermore, quinazolino-benzothiazoles have been explored as anticonvulsant agents, with some compounds showing significant activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), thus contributing to the development of new treatments for epilepsy (Ugale et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with bacterial quorum sensing systems .
Mode of Action
These compounds bind to the active site of the Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .
Biochemical Pathways
Related compounds have been found to inhibit quorum sensing pathways in gram-negative bacteria . Quorum sensing is a bacterial cell–cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms .
Result of Action
Related compounds have been found to inhibit the formation of biofilms and reduce the production of toxins in pseudomonas aeruginosa .
Safety and Hazards
Properties
IUPAC Name |
5-bromo-6-fluoro-3H-1,3-benzothiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWSRBBILXYNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)SC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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